2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 3-aminopyrazine-2-carboxylate
Description
This compound features a hybrid structure combining an indole moiety and a 3-aminopyrazine carboxylate ester. The indole core (2-phenyl-1H-indol-3-yl) is linked via a 2-oxoethyl group to the pyrazine ring, which is substituted with an amino group at position 3 and a carboxylate ester at position 2.
Properties
IUPAC Name |
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 3-aminopyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c22-20-19(23-10-11-24-20)21(27)28-12-16(26)17-14-8-4-5-9-15(14)25-18(17)13-6-2-1-3-7-13/h1-11,25H,12H2,(H2,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZKCAUUTNOYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=NC=CN=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 3-aminopyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylindole-3-carboxaldehyde with ethyl 3-aminopyrazine-2-carboxylate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction. The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation also enhances the efficiency of the production process. Additionally, green chemistry principles are applied to minimize the use of hazardous solvents and reagents, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 3-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield quinones, while reduction can produce alcohols or amines
Scientific Research Applications
2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 3-aminopyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
Medicine: Investigated for its potential therapeutic effects. The compound’s structure is similar to that of many pharmaceuticals, making it a candidate for the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(2-phenyl-1H-indol-3-yl)ethyl 3-aminopyrazine-2-carboxylate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The pyrazine ring can interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
2-Cyano-3-(1-(2-oxo-2-(phenylamino)-ethyl)-1H-indol-3-yl) acrylate
- Structural Difference: Replaces the 3-aminopyrazine carboxylate with a cyano-acrylate group.
- However, this reduces metabolic stability compared to the ester-linked pyrazine in the target compound .
- Biological Activity: Demonstrated anticancer properties via aminopeptidase N inhibition .
[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate
Core Scaffold Modifications
3-(2-Ethoxyphenyl)-N′-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide
- Structural Difference : Replaces the pyrazine carboxylate with a pyrazole carbohydrazide.
[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-aminopyrazine-2-carboxylate
- Structural Difference : Replaces the indole with a tetrahydronaphthalene group.
Data Table: Key Structural and Functional Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
